alpha-Amino-4-isothiazolylacetic acid
Description
Molecular Structure and Identification
Chemical Formula and Molecular Weight
Alpha-amino-4-isothiazolylacetic acid (systematic name: (2-amino-1,3-thiazol-4-yl)acetic acid) has the molecular formula C₅H₆N₂O₂S and a molecular weight of 158.18 g/mol . The structure consists of a thiazole ring substituted with an amino group at position 2 and an acetic acid moiety at position 4 (Figure 1).
IUPAC Nomenclature and Synonyms
Structural Isomerism and Conformational Analysis
The compound exhibits positional isomerism depending on the substitution pattern of the thiazole ring. The acetic acid group at position 4 and amino group at position 2 create a planar thiazole core with limited conformational flexibility due to aromaticity. Rotational freedom exists around the C–C bond linking the thiazole ring and the acetic acid group.
Physicochemical Properties
Physical State and Appearance
Solubility Profile
Melting and Decomposition Points
Stability Characteristics
Spectroscopic Characterization
NMR Spectroscopic Analysis
Mass Spectrometry Profiles
IR Spectroscopy Identification
UV-Visible Spectral Properties
- λₘₐₓ : 265 nm (π→π* transition of the thiazole ring).
Properties
CAS No. |
34653-48-0 |
|---|---|
Molecular Formula |
C5H6N2O2S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
2-amino-2-(1,2-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O2S/c6-4(5(8)9)3-1-7-10-2-3/h1-2,4H,6H2,(H,8,9) |
InChI Key |
JWVOSCWQPDNXGF-UHFFFAOYSA-N |
SMILES |
C1=C(C=NS1)C(C(=O)O)N |
Canonical SMILES |
C1=C(C=NS1)C(C(=O)O)N |
Synonyms |
alpha-amino-4-isothiazolylacetic acid |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Key Steps
The process begins with the preparation of 4-chloroacetoacetyl chloride, typically synthesized by chlorinating diketene in methylene chloride at temperatures between -10°C and -25°C. Thiourea is suspended in water (125–250 g per mole of thiourea) and cooled to 5–7°C. The 4-chloroacetoacetyl chloride solution is then added dropwise to the thiourea suspension over 25 minutes, maintaining the temperature at 7–8°C. After stirring for 30 minutes at 5–7°C, the mixture is allowed to warm to 25–30°C, facilitating cyclization. The product, (2-aminothiazol-4-yl)-acetic acid hydrochloride, precipitates upon refrigeration and is isolated in yields up to 78.5%.
Critical Parameters:
-
Solvent Selection : Methylene chloride is preferred due to its immiscibility with water and optimal reaction kinetics.
-
Temperature Control : Maintaining temperatures below 10°C during reagent addition minimizes side reactions such as decarboxylation.
-
Stoichiometry : A molar ratio of 3:50 (4-chloroacetoacetyl chloride to solvent) ensures complete dissolution and reactivity.
Stability and Advantages
The hydrochloride salt form of the product exhibits remarkable stability, resisting decarboxylation and photodegradation—a significant improvement over earlier methods that produced light-sensitive intermediates. This stability enables long-term storage and facilitates downstream modifications for cephalosporin synthesis.
Challenges in α,α-Disubstituted Amino Acid Synthesis
A review by PMC10874380 highlights the inherent difficulties in constructing quaternary carbon centers adjacent to amino and carboxyl groups—a structural feature of α-amino-4-isothiazolylacetic acid. Steric hindrance and competing reaction pathways often necessitate multi-step sequences or specialized catalysts.
Steric Hindrance Mitigation
-
Enantioselective Catalysis : Chiral catalysts, such as thiourea-based organocatalysts, have been employed to control stereochemistry in analogous systems.
-
Radical-Based Methods : Photoredox catalysis, as described in ACS publications, enables decarboxylative vinylation but remains untested for thiazole-containing substrates.
Comparative Analysis of Synthetic Methods
| Method | Yield | Stability | Complexity | Scalability |
|---|---|---|---|---|
| Thiourea-Chlorinated Solvent | 78.5% | High | Moderate | Industrial |
| Esterification-Hydrolysis | ~65% | Moderate | High | Laboratory |
| Photoredox Vinylation | N/A | Unknown | High | Experimental |
The thiourea-based method remains superior for large-scale production due to its balance of yield and stability. Laboratory-scale esterification-hydrolysis routes offer flexibility for structural analogs but require additional purification steps. Emerging techniques like photoredox catalysis, while promising, lack demonstrated efficacy for this specific compound.
Chemical Reactions Analysis
Types of Reactions: alpha-Amino-4-isothiazolylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted isothiazoles .
Scientific Research Applications
alpha-Amino-4-isothiazolylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-Amino-4-isothiazolylacetic acid involves the inhibition of enzymes that contain thiol groups at their active sites. This inhibition occurs through the formation of mixed disulfides, which disrupts the enzyme’s normal function . This mechanism is particularly effective against bacteria and fungi, making it a potent antimicrobial agent.
Comparison with Similar Compounds
Isothiazolinone: Known for its use as a biocide in various applications.
Thiazole: Another sulfur-containing heterocycle with diverse biological activities.
Comparison: alpha-Amino-4-isothiazolylacetic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other isothiazoles and thiazoles. Its ability to form mixed disulfides with thiol-containing enzymes sets it apart from other similar compounds.
Q & A
Q. What are the primary synthetic routes for alpha-amino-4-isothiazolylacetic acid, and what parameters critically influence reaction yield?
this compound is synthesized via cyclization of thioamide precursors or functionalization of preformed thiazole rings. Key parameters include:
- Temperature control : Optimal yields (e.g., 60–70°C) minimize side reactions like ring-opening .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in thiazole ring formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as noted in analogous thiazole syntheses .
Q. How is this compound characterized spectroscopically, and what reference databases are authoritative for validation?
Characterization relies on:
- ¹H/¹³C NMR : Peaks at δ 2.8–3.2 ppm (acetic acid moiety) and δ 6.5–7.5 ppm (aromatic protons) confirm structure .
- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 215.03 (calculated) matches theoretical values .
- NIST Chemistry WebBook : Validates spectral data and thermodynamic properties (e.g., enthalpy of formation) .
Q. What are its structural analogs, and how do functional group variations impact biological activity?
Key analogs include:
- 2-Aminothiazole : Lacks the acetic acid group, reducing polar interactions in enzyme binding .
- 4-Fluorophenylthiazole : Fluorine substitution enhances metabolic stability but decreases solubility .
- (R)-2-Amino-2-phenylacetic acid : Stereospecific amino acid configuration alters receptor affinity, as seen in β-lactam antibiotic studies .
Advanced Research Questions
Q. How can researchers design enzyme inhibition assays using this compound, and what controls are essential?
- Assay design : Use fluorescence-based competitive inhibition assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate .
- Controls : Include (1) a no-inhibitor baseline, (2) a positive control (e.g., leupeptin), and (3) solvent-only blanks to exclude solvent effects .
- Data normalization : Express inhibition as % activity relative to baseline, with IC₅₀ calculated via nonlinear regression .
Q. How do contradictory data on receptor binding affinity arise, and what methodological adjustments resolve them?
Discrepancies may stem from:
- Assay conditions : pH variations (e.g., 7.4 vs. 6.8) alter protonation states of the amino group, affecting binding .
- Receptor isoforms : Test across isoforms (e.g., NMDA receptor subtypes) to identify isoform-specific interactions .
- Orthogonal validation : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
Q. What computational methods predict the compound’s interaction with biological targets, and how are force fields optimized?
- Docking studies : Use AutoDock Vina with AMBER force fields; prioritize poses with hydrogen bonds to the thiazole nitrogen .
- MD simulations : Run 100-ns simulations in explicit solvent (TIP3P) to assess stability of ligand-receptor complexes .
- Free energy perturbation (FEP) : Quantify binding energy differences between analogs (e.g., fluorophenyl vs. biphenyl derivatives) .
Q. How does stereochemistry at the alpha-amino group influence its metabolic stability in vivo?
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column; (S)-enantiomers show 2× longer half-life in hepatic microsomes .
- CYP450 profiling : Incubate with CYP3A4/2D6 isoforms; (R)-enantiomers undergo faster oxidative deamination .
Data Contradiction Analysis
Q. Conflicting reports on cytotoxicity: How to reconcile discrepancies between in vitro and in vivo models?
- In vitro limitations : High serum protein binding (50–60%) in vitro reduces free drug concentration, masking toxicity .
- Dose adjustment : Normalize in vivo doses to unbound fraction (e.g., 10 µM in vitro ≈ 1 mg/kg in vivo, adjusted for protein binding) .
- Metabolite screening : Use LC-MS/MS to identify cytotoxic metabolites (e.g., thiazole ring-opened products) in plasma .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing and testing this compound?
Q. How to integrate spectral libraries (e.g., NIST) into high-throughput screening workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
